6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABNTMAAXYTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 1-(3-methylphenyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H18N4
- Molecular Weight : 278.35 g/mol
- CAS Number : 1016864-49-5
- Structure : The compound features a pyridine ring substituted with a piperazine moiety and a methylphenyl group, contributing to its pharmacological properties.
Neuropharmacology
One of the primary applications of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is in neuropharmacology. Research indicates that compounds with similar structures exhibit activity as serotonin receptor antagonists, which are crucial in treating conditions such as anxiety, depression, and schizophrenia. The piperazine component is particularly significant as it is commonly found in many antipsychotic medications.
Case Study
A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds and their effects on serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity, indicating that this compound could be a promising candidate for further development .
Anticancer Research
Emerging studies have also investigated the anticancer properties of compounds similar to this compound. Preliminary data suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | Breast Cancer |
| Similar Piperazine Derivative | TBD | Lung Cancer |
| Another Related Compound | TBD | Colon Cancer |
Synthesis and Chemical Development
The synthesis of this compound has been optimized for scalability in pharmaceutical manufacturing. Researchers have developed methods that enhance yield and purity, making it more accessible for further research and potential clinical applications.
Synthesis Method Overview
The compound can be synthesized through a multi-step reaction involving the coupling of piperazine derivatives with pyridine carbonitriles. This method has been refined to reduce by-products and improve overall efficiency.
Mechanism of Action
The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
- CAS Registry Number : 1016864-49-5
- Molecular Formula : C₁₇H₁₈N₄
- Molecular Weight : 278.35 g/mol
- Key Features : The compound consists of a pyridine ring substituted with a carbonitrile group at position 3 and a piperazine moiety linked to a 3-methylphenyl group at position 6 .
Notably, commercial suppliers list this compound as discontinued, limiting its accessibility for current research .
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Thiophene substitution (as in ’s compound) introduces π-electron richness, which may improve binding to aromatic receptors . Carbonitrile Group: Present in all listed compounds, this moiety contributes to hydrogen bonding and dipole interactions, critical for pharmacological activity .
- Complexity and Pharmacological Relevance :
- Selpercatinib’s extended structure (pyrazolo[1,5-a]pyridine core, bicyclic amines) demonstrates higher specificity for RET kinase inhibition compared to simpler analogs like the target compound .
- Degradation products (DP5/DP6) retain the 3-methylpiperazinyl group, suggesting metabolic stability of this substituent .
Commercial and Research Status
- The target compound is discontinued commercially, whereas analogs like the 4-fluorophenyl variant remain available through multiple suppliers .
- Selpercatinib and its degradation products are well-characterized in clinical and metabolic studies, emphasizing the need for similar research on simpler analogs .
Biological Activity
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 1016864-49-5) is a synthetic compound with a molecular formula of C17H18N4 and a molecular weight of approximately 278.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been reported to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting that this compound may also possess similar properties.
Target Interaction
Research indicates that compounds with similar structures can inhibit the classical pathway of the complement system, which plays a crucial role in immune responses. The mode of action involves binding to specific receptors or enzymes, leading to downstream effects that contribute to their therapeutic potential.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-Tubercular Activity : A study found that similar compounds demonstrated effective inhibition of Mycobacterium tuberculosis, highlighting the potential for this compound as a lead for developing new anti-tubercular agents .
- Inflammation Models : In an ex vivo study using human whole blood, a compound structurally related to this compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction, indicating strong anti-inflammatory potential .
- Selectivity and Pharmacokinetics : Research has indicated that derivatives of this compound may exhibit favorable pharmacokinetic profiles, making them suitable candidates for further development in treating inflammatory conditions .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with other similar compounds:
Summary
This compound is a promising compound with notable biological activities, particularly in anti-tubercular and anti-inflammatory domains. Its mechanism of action appears to involve interactions with key biological pathways, making it a candidate for further research and development in therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile?
Methodological Answer: A common approach involves coupling pyridine-3-carbonitrile derivatives with substituted piperazines. For example, sodium-mediated reactions in methanol can facilitate nucleophilic substitution at the pyridine ring’s 6-position (e.g., reacting 1-alkyl-4-piperidones with ylidenemalononitriles) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, with purity validated by HPLC (>95%).
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., piperazine proton integration and pyridine carbon shifts) .
- X-ray crystallography : Resolve the crystal structure to verify bond angles and spatial arrangement, as demonstrated for analogous pyridine-carbonitrile derivatives .
- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.
Q. What are the recommended protocols for assessing compound purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under inert atmospheres (e.g., N₂) to identify decomposition thresholds.
- Storage : Store under argon at -20°C to prevent hydrolysis of the carbonitrile group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?
Methodological Answer:
- Bioisosteric replacement : Synthesize analogs with substituent variations (e.g., replacing 3-methylphenyl with halogenated aryl groups) and compare binding affinity to target receptors (e.g., serotonin or dopamine receptors) .
- Computational docking : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., 5-HT₁A), validated by in vitro assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch-to-batch variability : Standardize synthesis and purity protocols (e.g., control reaction temperature ±1°C) to minimize discrepancies .
- Assay normalization : Use internal controls (e.g., reference agonists/antagonists) in pharmacological assays to calibrate activity measurements .
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like solvent polarity or cell line differences.
Q. How can in silico models predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. What advanced techniques characterize reaction intermediates or byproducts during synthesis?
Methodological Answer:
- LC-MS/MS : Track transient intermediates (e.g., imine or enamine forms) with real-time monitoring .
- Isolation via preparative TLC : Separate byproducts (e.g., dimerized products) and characterize them using H NMR and IR spectroscopy .
Methodological Considerations for Data Interpretation
- Crystallographic data validation : Cross-reference X-ray results with computational geometry optimization (e.g., DFT calculations) to confirm bond lengths and angles .
- Pharmacological data normalization : Express activity as % inhibition relative to positive controls (e.g., 100% = full receptor blockade) to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
